molecular formula C10H7N3S B562337 Thiabendazole-d4 (Major) CAS No. 1190007-20-5

Thiabendazole-d4 (Major)

Cat. No. B562337
M. Wt: 205.271
InChI Key: WJCNZQLZVWNLKY-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiabendazole-d4 is a deuterated form of Thiabendazole . It is an antiseptic, antifungal, and antiparasitic agent . It is used as a preservative and is active against a variety of nematodes .


Synthesis Analysis

Thiabendazole and its derivatives have a unique position in the field of drugs and medicinal chemistry. These synthesized compounds are used as principal precursors for the synthesis of several new active heterocyclic molecules that have diverse biological activities and play vital roles in other industrial fields .


Molecular Structure Analysis

The molecular formula of Thiabendazole-d4 is C10H3D4N3S . Density functional theory (DFT) calculations were used to investigate the conformational space of thiabendazole, revealing the existence of two conformers, the most stable planar trans form and a double-degenerated-by-symmetry gauche form .


Chemical Reactions Analysis

The degradation of Thiabendazole and its transformation products were monitored under outdoor conditions, using natural sunlight as a photon source, and the Magnetic Fraction of a low-grade titanium ore as an iron catalyst, in a raceway pond reactor .


Physical And Chemical Properties Analysis

The molecular weight of Thiabendazole-d4 is 205.27 . The chemical structure of Thiabendazole-d4 is also available as a 2d Mol file or as a computed 3d SD file .

Scientific Research Applications

  • Quantitative Determination of Thiabendazole in Soil Extracts

    • Summary of Application: Thiabendazole (TBZ) is widely used in sclerotium blight, downy mildew as well as root rot disease prevention and treatment in plants. The indiscriminate use of TBZ causes the excess pesticide residues in soil, which leads to soil hardening and environmental pollution .
    • Methods of Application: Density functional theory (DFT) was used to theoretically analyze the molecular structure of TBZ, gold nanoparticles (AuNPs) were used to enhance the detection signal of surface-enhanced Raman spectroscopy (SERS) and the TBZ residue in red soil extracts was quantitatively determined by SERS .
    • Results or Outcomes: The theoretical Raman peaks of TBZ calculated by DFT were basically consistent with the measured results. Moreover, 784, 1008, 1270, 1328, 1406 and 1576 cm −1 could be determined as the TBZ characteristic peaks in soil and the limits of detection (LOD) could reach 0.1 mg/L .
  • Determination of Thiabendazole in Food Products

    • Summary of Application: Thiabendazole (TBZ) is a fungicide and anthelmintic drug commonly found in food products. Due to its toxicity and potential carcinogenicity, its determination in various samples is important for public health .
    • Methods of Application: Different analytical methods can be used to determine the presence and concentration of TBZ in samples. Liquid chromatography (LC) and its subtypes, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), are the most commonly used methods for TBZ determination .
    • Results or Outcomes: The maximum residue levels of TBZ allowed by the European Food Safety Authority is 10 mg/kg in papayas, 7 mg/kg in citrus fruit and mangoes, 6 mg/kg in bananas, 4 mg/kg in pome fruit, 3 mg/kg in sweet potatoes, 0.05 mg/kg in teas and coffee beans, less than 0.02 mg/kg in other fruit and vegetables, and less than 2 mg/kg in products of animal origin .
  • Rapid Determination of Thiabendazole Pesticides in Rape by Surface Enhanced Raman Spectroscopy

    • Summary of Application: Thiabendazole is widely used in sclerotium blight, downy mildew and black rot prevention and treatment in rape. Accurate monitoring of thiabendazole pesticides in plants will prevent potential adverse effects to the environment and human health .
    • Methods of Application: A rapid determination method of thiabendazole pesticides in rape was conducted combining Surface Enhanced Raman Spectroscopy (SERS) with chemometric methods .
    • Results or Outcomes: The detection limit of thiabendazole pesticides in rape could reach 0.1 mg/L. Moreover, 782, 1007 and 1576 cm −1 could be determined as thiabendazole pesticides Raman characteristic peaks in rape .
  • Thiabendazole and Thiabendazole-Formic Acid Solvate: A Computational, Crystallographic, Spectroscopic and Thermal Study

    • Summary of Application: Thiabendazole (TBZ) is a substance which has been receiving multiple important applications in several domains, from medicine and pharmaceutical sciences, to agriculture and food industry .
    • Methods of Application: Density functional theory (DFT) calculations were used to investigate the conformational space of thiabendazole (TBZ), revealing the existence of two conformers .
    • Results or Outcomes: The UV-visible and infrared spectra of the isolated molecule (most stable trans conformer) were also calculated, and their assignment undertaken .
  • Synthesis and Functional Applications of Thiabendazole Derivatives

    • Summary of Application: Thiabendazole derivatives have been synthesized and have found functional applications in diverse fields including biology, chemistry, materials, and agriculture .
    • Methods of Application: The specific methods of application would depend on the specific derivative and its intended use .
    • Results or Outcomes: The outcomes would also depend on the specific derivative and its intended use .
  • Rapid and Specific Detection of Thiabendazole in Environmental Waters

    • Summary of Application: The accurate and rapid detection of thiabendazole in environmental waters is important for monitoring water quality and preventing potential adverse effects to the environment and human health .
    • Methods of Application: A biosensor was developed for the detection of thiabendazole .
    • Results or Outcomes: The biosensor demonstrated potential for the accurate and rapid detection of thiabendazole in environmental waters .
  • Thiabendazole as a Corrosion Inhibitor

    • Summary of Application: Thiabendazole has been studied as a corrosion inhibitor for metals in acidic environments. It forms a protective layer on the metal surface, reducing the rate of corrosion .
    • Methods of Application: The effectiveness of thiabendazole as a corrosion inhibitor is typically evaluated using electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy .
    • Results or Outcomes: Studies have shown that thiabendazole can significantly reduce the corrosion rate of metals in acidic environments .
  • Thiabendazole in Veterinary Medicine

    • Summary of Application: Thiabendazole is used in veterinary medicine as an anthelmintic to treat parasitic worm infections in animals .
    • Methods of Application: Thiabendazole is typically administered orally in the form of a paste, liquid suspension, or granules .
    • Results or Outcomes: Thiabendazole is effective in treating a variety of parasitic worm infections in animals, including roundworms, hookworms, and whipworms .
  • Thiabendazole as a Post-Harvest Treatment

    • Summary of Application: Thiabendazole is used as a post-harvest treatment to control fungal diseases in fruits and vegetables .
    • Methods of Application: Thiabendazole is typically applied as a dip or spray to the harvested produce .
    • Results or Outcomes: Thiabendazole effectively controls a variety of fungal diseases, helping to maintain the quality of the produce and extend its shelf life .
  • Thiabendazole in Human Medicine

    • Summary of Application: Thiabendazole is used in human medicine as an anthelmintic to treat parasitic worm infections .
    • Methods of Application: Thiabendazole is typically administered orally in the form of a tablet .
    • Results or Outcomes: Thiabendazole is effective in treating a variety of parasitic worm infections in humans, including roundworms, hookworms, and whipworms .
  • Thiabendazole as a Fungicide

    • Summary of Application: Thiabendazole is used as a fungicide to control a variety of plant diseases .
    • Methods of Application: Thiabendazole is typically applied as a spray or dip to the plants .
    • Results or Outcomes: Thiabendazole effectively controls a variety of plant diseases, helping to improve crop yield and quality .
  • Thiabendazole in Food Preservation

    • Summary of Application: Thiabendazole is used in food preservation as a fungicide to control mold and yeast growth in foods .
    • Methods of Application: Thiabendazole is typically applied as a spray or dip to the food products .
    • Results or Outcomes: Thiabendazole effectively controls mold and yeast growth, helping to extend the shelf life of food products .

Safety And Hazards

Thiabendazole-d4 may damage fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

Future Directions

Thiabendazole-d4, like its parent compound Thiabendazole, has been receiving multiple important applications in several domains, from medicine and pharmaceutical sciences, to agriculture and food industry . The high-quality reference standards of Thiabendazole-d4 make it reliable for pharmaceutical testing .

properties

IUPAC Name

4-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9/h1-6H,(H,12,13)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCNZQLZVWNLKY-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)C3=CSC=N3)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016187
Record name Thiabendazole-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiabendazole-d4 (Major)

CAS RN

1190007-20-5
Record name Thiabendazole-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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